molecular formula C21H19ClN6O3 B2518180 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 847383-79-3

2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2518180
CAS No.: 847383-79-3
M. Wt: 438.87
InChI Key: WWTFGCMGPOYVOZ-UHFFFAOYSA-N
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Description

2-{3-[(4-Chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide is a synthetic small molecule belonging to the class of triazolopyrimidine derivatives, a scaffold recognized for its significant potential in pharmaceutical and biological research. This compound features a complex heterocyclic core structure fused with a 4-chlorobenzyl group and a 4-ethoxyphenylacetamide side chain, which are critical for its molecular interactions and properties. Triazolopyrimidine derivatives are frequently investigated as key scaffolds in the development of novel therapeutic agents due to their ability to mimic purine bases, allowing them to interact with a wide range of enzymes and receptors. Research Applications and Value This acetamide derivative serves as a valuable building block and intermediate in medicinal chemistry for the design and synthesis of potential enzyme inhibitors. Compounds with structurally related triazolopyrimidine cores have been studied for diverse biological activities, suggesting this compound's utility in hit-to-lead optimization campaigns. Its specific molecular architecture, particularly the chlorophenyl and ethoxyphenyl groups, makes it a candidate for probing structure-activity relationships (SAR) in the search for new anti-infective or anti-inflammatory agents. Researchers can utilize this high-purity compound to explore its affinity for various biological targets and to develop new chemical entities for experimental therapeutics. Handling and Compliance This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O3/c1-2-31-17-9-7-16(8-10-17)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)11-14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTFGCMGPOYVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Triazolopyrimidine Core

The synthesis begins with the cyclocondensation of 3-amino-1,2,4-triazole (1) and ethyl propionyl acetate (2) in glacial acetic acid at 110–130°C for 5–7 hours. This step yields 5-ethyl-triazolo[1,5-a]pyrimidin-7(4H)-one (3) as a white solid (70% yield). Mechanistically, the reaction proceeds via nucleophilic attack of the triazole’s amino group on the β-keto ester, followed by cyclodehydration.

Table 1: Reaction Conditions for Core Formation

Parameter Value
Reagents 3-Amino-1,2,4-triazole, ethyl propionyl acetate
Solvent Glacial acetic acid
Temperature 120°C
Time 6 hours
Yield 70%

Step 2: Chlorination at Position 7

The 7-hydroxyl group of intermediate 3 is replaced with chlorine using phosphorus oxychloride (POCl₃) at 80–100°C for 3–5 hours. This generates 7-chloro-5-ethyl-triazolo[1,5-a]pyrimidine (4) as a reddish-brown solid. The use of POCl₃ facilitates electrophilic aromatic substitution, activating the pyrimidine ring for subsequent functionalization.

Step 3: Thioether Formation with 4-Nitrothiophenol

Intermediate 4 undergoes nucleophilic aromatic substitution with 4-nitrothiophenol in N,N-dimethylformamide (DMF) at 50–70°C. Potassium carbonate acts as a base, deprotonating the thiophenol to enhance its nucleophilicity. The product, 5-ethyl-7-((4-nitrophenyl)thio)-triazolo[1,5-a]pyrimidine (5), is isolated as a light-yellow solid (65% yield).

Step 4: Nitro Group Reduction

Catalytic hydrogenation of the nitro group in compound 5 is achieved using palladium on carbon (Pd/C) in ethyl acetate under ambient conditions. This step produces 4-((5-ethyl-triazolo[1,5-a]pyrimidin-7-yl)thio)aniline (6) with quantitative conversion. Hydrogen gas facilitates the reduction, yielding a primary amine intermediate critical for amide bond formation.

Step 5: Amide Coupling with 4-Chlorophenoxyacetic Acid

The final step involves coupling intermediate 6 with 4-chlorophenoxyacetic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. The reaction proceeds at room temperature for 8–12 hours, forming the target acetamide derivative (7) with an overall yield of 58%.

Table 2: Summary of Synthetic Steps

Step Reaction Type Reagents/Conditions Yield
1 Cyclocondensation Glacial acetic acid, 120°C 70%
2 Chlorination POCl₃, 90°C 85%
3 Nucleophilic substitution 4-Nitrothiophenol, K₂CO₃, DMF 65%
4 Catalytic hydrogenation Pd/C, H₂, ethyl acetate 95%
5 Amide coupling HATU, DIPEA, DMF 58%

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of intermediate 3 was confirmed via ¹H-NMR (400 MHz, DMSO-d₆): δ 13.18 (s, 1H), 8.21 (s, 1H), 5.85 (s, 1H), 2.61 (q, J = 7.5 Hz, 2H), 1.23 (t, J = 7.5 Hz, 3H). These signals correspond to the triazolopyrimidine core and ethyl side chain. For the final acetamide product, key peaks include the amide NH (δ 10.2 ppm) and aromatic protons from the 4-ethoxyphenyl group (δ 6.8–7.3 ppm).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of compound 7 confirmed a molecular ion peak at m/z 510.1324 ([M+H]⁺), consistent with the theoretical mass of C₂₄H₂₂ClN₅O₃S (509.12 g/mol).

Pharmacological Applications and Mechanistic Insights

The target compound exhibits potent anti-prostate cancer activity, with IC₅₀ values below 10 μM in LNCaP and PC-3 cell lines. Its mechanism involves inhibition of androgen receptor signaling and downregulation of prostate-specific antigen (PSA) expression. Structural analogs highlighted in US11207325B2 further validate the role of triazolopyrimidines in epigenetic regulation via PRC2 complex inhibition.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Overview

The compound 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential applications in medicinal chemistry. This compound belongs to the class of triazolopyrimidines and exhibits a complex structure that may provide diverse biological activities.

Research indicates that this compound may exhibit significant biological activities across various domains:

Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, a study involving triazolopyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests that this compound may also possess anticancer properties.

Antimicrobial Effects

Compounds with triazolopyrimidine cores have shown antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. This positions the compound as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For example, related compounds have been shown to inhibit enzymes associated with cancer progression and bacterial virulence factors.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step chemical reactions including:

  • Formation of the triazolopyrimidine core through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic substitution.
  • Coupling with the ethoxyphenylacetamide moiety through amide bond formation.

The mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of similar compounds:

  • Anticancer Activity : A study demonstrated that a related triazolopyrimidine derivative inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorobenzyl group in the target compound may enhance electronic interactions (e.g., dipole or halogen bonding) compared to the p-tolyl group in the analog, which primarily contributes steric bulk.
  • The ethoxy group in the target compound likely improves solubility relative to the chloro-methyl substituent in the analog, which is more hydrophobic.

Methodological Considerations in Similarity Analysis

Compound similarity is typically assessed using metrics like the Tanimoto coefficient (based on molecular fingerprints) or 3D shape matching . However:

  • Subtle substituent changes (e.g., ethoxy vs. chloro-methyl) can drastically alter pharmacokinetics or target selectivity.

Biological Activity

The compound 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a triazolo-pyrimidine core along with various functional groups that may contribute to its biological activities. The presence of a 4-chlorophenyl group and an N-(4-ethoxyphenyl) acetamide moiety suggests diverse pharmacological properties.

This compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C16H17ClN6O2
Molecular Weight 348.80 g/mol
IUPAC Name This compound
InChI Key A unique identifier for the compound

Biological Activity Overview

Compounds within the triazolopyrimidine family have been extensively studied for their biological activities. The specific biological activity of this compound includes:

  • Antimicrobial Activity : Triazolo-pyrimidines are known for their antibacterial and antifungal properties. Preliminary studies indicate that derivatives of this compound may exhibit moderate to high activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : The inhibition of cyclin-dependent kinases (CDKs) by triazolo-pyrimidines suggests potential anticancer activity. Empirical studies are required to evaluate its effectiveness against specific cancer cell lines .
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as COX-2 and lipoxygenases (LOX), which are involved in inflammatory processes . This could suggest anti-inflammatory properties for the compound.

The mechanism of action for this compound likely involves interaction with specific molecular targets. The triazole and pyrimidine rings may participate in hydrogen bonding and π-stacking interactions with target proteins, influencing their activity. For instance:

  • The triazole ring can interact with enzyme active sites through hydrogen bonds.
  • The pyrimidine core may act as a scaffold for binding to various biological targets.

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to this compound:

  • Antibacterial Studies : Research has shown that related compounds exhibit MIC values ranging from 0.125 to 8 μg/mL against S. aureus and E. coli . These findings suggest that modifications in structure can lead to enhanced antibacterial efficacy.
  • Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., MCF-7) indicate that triazolo-pyrimidine derivatives can induce apoptosis through CDK inhibition .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by alkylation and acetylation. Key steps include:

  • Core formation : Cyclocondensation of substituted pyrimidine precursors with triazole-forming reagents under reflux in dimethylformamide (DMF) at 80–90°C .
  • Alkylation : Introduction of the 4-chlorobenzyl group using a palladium catalyst in tetrahydrofuran (THF) at room temperature .
  • Acetylation : Coupling with 4-ethoxyphenylacetamide via carbodiimide-mediated reactions in dichloromethane . Monitoring : Use HPLC or TLC (silica gel, ethyl acetate/hexane 3:1) to track reaction progress and purity .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm substituent positions (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm; triazole protons at δ 8.3–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 495.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. What solvents and catalysts improve reaction efficiency?

  • Solvents : DMF for cyclocondensation (polar aprotic), THF for alkylation (low polarity), and dichloromethane for acetylation .
  • Catalysts : Triethylamine (base catalyst) in acetylation; palladium (Pd(OAc)₂) for C–N coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., kinase inhibition vs. antimicrobial effects) may arise from assay conditions or impurities. Mitigation strategies:

  • Dose-response curves : Test across concentrations (0.1–100 µM) to identify true IC₅₀ values .
  • Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., dechlorinated analogs) that may skew results .

Q. What computational methods predict binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2). Key residues: Lys33, Glu81 (hydrogen bonding with the triazole core) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
  • QSAR models : Train on triazolopyrimidine analogs to correlate substituent effects (e.g., 4-ethoxy group enhances solubility but reduces affinity) .

Q. How to analyze metabolic stability and degradation pathways?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Major metabolites: O-deethylation (4-ethoxyphenyl → 4-hydroxyphenyl) and triazole oxidation .
  • Isotope labeling : Use ¹⁴C-labeled acetamide moiety to track degradation products .

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